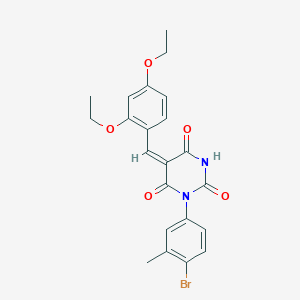![molecular formula C23H20N2O B15035539 5-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B15035539.png)
5-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by the presence of a phenol group, a methyl group, and a benzodiazepine core, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a cyclization reaction involving an appropriate amine and a ketone or aldehyde. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired benzodiazepine ring.
Introduction of the Phenol Group: The phenol group can be introduced through a substitution reaction, where a suitable phenol derivative is reacted with the benzodiazepine intermediate. This step may require the use of a base or acid catalyst to facilitate the substitution.
Methylation: The final step involves the methylation of the phenol group to introduce the methyl group at the desired position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzodiazepine core can undergo reduction reactions to form reduced analogs.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenol and benzodiazepine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the benzodiazepine core can produce reduced benzodiazepine derivatives.
Scientific Research Applications
5-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of benzodiazepines and phenol derivatives.
Biology: The compound is investigated for its potential biological activities, including its effects on neurotransmitter receptors and its potential as a therapeutic agent.
Medicine: Research focuses on its potential use as a sedative, anxiolytic, and muscle relaxant, similar to other benzodiazepines.
Mechanism of Action
The mechanism of action of 5-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The exact molecular pathways and targets involved in its action are still under investigation, but it is thought to modulate the activity of neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
5-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its specific chemical structure, which includes a phenol group and a methyl group in addition to the benzodiazepine core
Properties
Molecular Formula |
C23H20N2O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-methyl-2-[2-(4-methylphenyl)-3H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C23H20N2O/c1-15-7-10-17(11-8-15)21-14-22(18-12-9-16(2)13-23(18)26)25-20-6-4-3-5-19(20)24-21/h3-13,26H,14H2,1-2H3 |
InChI Key |
XZRUMTIUMUDBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=C(C=C(C=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-fluorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B15035458.png)

![(5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15035473.png)


![(1Z)-2-(2,4-dichlorophenyl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B15035503.png)
![2-(3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B15035507.png)
![N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide](/img/structure/B15035519.png)
![Propyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15035524.png)

![2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B15035541.png)
![Ethyl 5-acetyl-2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15035542.png)


